2-cyclopropyl-6-methyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide
Description
This compound is a pyrimidine derivative featuring a cyclopropyl group at position 2, a methyl group at position 6, and a carboxamide linkage to a 5-methyl-1,2-oxazol-3-yl moiety. Pyrimidine-based structures are of significant interest in medicinal and materials chemistry due to their diverse biological activities and structural versatility.
Properties
IUPAC Name |
2-cyclopropyl-6-methyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-7-5-10(15-12(14-7)9-3-4-9)13(18)16-11-6-8(2)19-17-11/h5-6,9H,3-4H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHDWHXGGPWZPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-6-methyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the reaction of cyclopropylamine with a suitable pyrimidine derivative under controlled conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the parent compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-cyclopropyl-6-methyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 2-cyclopropyl-6-methyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons with Analogous Compounds
The compound’s structural analogs often share a pyrimidine or triazolothiadiazole core with substituted heterocyclic appendages. Key comparisons are outlined below:
Table 1: Structural Features of Comparable Compounds
Key Findings :
Oxazole Substituent Influence :
The 5-methyl-1,2-oxazol-3-yl group in the target compound and the triazolothiadiazole analog contributes to planar molecular regions, facilitating face-centered interactions. This promotes columnar packing, as observed in the triazolothiadiazole crystal structure, which may enhance thermal stability in solid-state applications.
Cyclopropyl vs. This could improve solubility or binding specificity in biological contexts.
Carboxamide Linkage :
The carboxamide group in pyrimidine derivatives enables hydrogen bonding with biological targets (e.g., enzyme active sites) or solvent molecules. In contrast, sulfanyl groups (as in the triazolothiadiazole) favor hydrophobic interactions .
Methodological Considerations in Structural Analysis
The crystallographic characterization of such compounds often relies on software suites like SHELX for refinement , ORTEP-3 for thermal ellipsoid visualization , and WinGX for data integration . For example:
Biological Activity
2-Cyclopropyl-6-methyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-cyclopropyl-6-methyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide is with a molecular weight of 258.28 g/mol. The compound features a pyrimidine ring substituted with a cyclopropyl group and an oxazole moiety.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to 2-cyclopropyl-6-methyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine have shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 pathway |
| U-937 (Leukemia) | 0.75 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 1.20 | Cell cycle arrest at G0-G1 phase |
These findings suggest that the compound may act as a potent anticancer agent by inducing apoptosis and inhibiting cell growth in a dose-dependent manner .
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial activity. A study evaluated the effectiveness of various oxazole derivatives against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Enterococcus faecalis | 11.29 |
The results indicated that the compound possesses moderate to good antibacterial activity, making it a candidate for further development as an antimicrobial agent .
The biological activity of 2-cyclopropyl-6-methyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide can be attributed to several mechanisms:
- Apoptosis Induction : The compound increases the expression of pro-apoptotic proteins such as p53 and activates caspase pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been shown to disrupt the normal cell cycle progression, particularly by arresting cells in the G0-G1 phase.
- Antimicrobial Mechanism : The exact mechanism for its antimicrobial activity is still under investigation; however, it is believed to interfere with bacterial DNA synthesis or function.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups.
- Antibacterial Efficacy : A comparative study against standard antibiotics revealed that the compound exhibited superior activity against resistant strains of bacteria, suggesting its potential as an alternative treatment option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
